2-Hydroxystearic acid

Catalog No.
S571139
CAS No.
629-22-1
M.F
C18H36O3
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxystearic acid

CAS Number

629-22-1

Product Name

2-Hydroxystearic acid

IUPAC Name

2-hydroxyoctadecanoic acid

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-hydroxyoctadecanoic acid, 2-hydroxystearic acid, alpha-hydroxystearic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O

The exact mass of the compound 2-Hydroxyoctadecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 907. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Supplementary Records. It belongs to the ontological category of 2-hydroxy fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Hydroxystearic acid (CAS: 629-22-1), also known as alpha-hydroxystearic acid, is an 18-carbon saturated fatty acid distinguished by a hydroxyl group positioned precisely at the C2 (alpha) carbon. Unlike the ubiquitous unsubstituted stearic acid or the industrially dominant organogelator 12-hydroxystearic acid, 2-hydroxystearic acid presents a unique monopolar headgroup where the carboxyl and hydroxyl moieties act in close proximity. This specific structural arrangement fundamentally alters its hydrogen-bonding capacity, melting behavior, and interfacial self-assembly. In procurement contexts, it is primarily sourced as a high-value specialty lipid for the targeted synthesis of alpha-hydroxy ceramides (such as Ceramide 5), as a specialized surfactant for temperature-responsive monolayers, and as a non-gelling structural lipid in advanced cosmetic and pharmaceutical formulations [1].

Substituting 2-hydroxystearic acid with generic stearic acid or the more common 12-hydroxystearic acid (12-HSA) leads to critical formulation and synthetic failures. While 12-HSA is renowned for its ability to form robust, thermoreversible organogels at low concentrations (<1.5 wt%) due to extended intermolecular hydrogen bonding, the alpha-hydroxyl group in 2-hydroxystearic acid sterically inhibits the formation of acyclic dimers, preventing spontaneous gelation in non-polar solvents [1]. Furthermore, in the synthesis of skin-identical sphingolipids, the alpha-hydroxy position is an absolute structural requirement; substituting with stearic acid yields standard ceramides rather than the targeted alpha-hydroxy ceramides (e.g., Ceramide 5) necessary for specific barrier-repair functions [2]. Consequently, buyers must procure the exact C2-substituted isomer to avoid unwanted viscosity spikes in lipid formulations and to ensure correct stereochemical outcomes in ceramide synthesis.

Inhibition of Unwanted Organogelation in Lipid Formulations

In lipid formulation and solvent systems, the position of the hydroxyl group dictates rheological stability. 12-Hydroxystearic acid (12-HSA) acts as a potent low-molecular-weight organogelator (LMOG), forming opaque or translucent gels at critical gelation concentrations as low as 0.1 to 1.5 wt% in apolar solvents. In stark contrast, Fourier-transform infrared (FT-IR) and X-ray diffraction (XRD) analyses demonstrate that 2-hydroxystearic acid fails to form molecular dimers. The proximity of the secondary hydroxyl group to the carboxylate prevents the intermolecular hydrogen bonding required for crystal growth along the secondary axis [1]. As a result, 2-HSA does not induce the massive viscosity increases or spontaneous gelation characteristic of 12-HSA.

Evidence DimensionOrganogelation capacity and dimer formation
Target Compound Data2-Hydroxystearic acid: Fails to form acyclic dimers; does not induce spontaneous gelation along the secondary axis.
Comparator Or Baseline12-Hydroxystearic acid: Forms robust thermoreversible organogels at <1.5 wt% concentration.
Quantified DifferenceComplete suppression of LMOG-driven gelation network formation in 2-HSA compared to 12-HSA.
ConditionsSolvent systems (e.g., mineral oil, apolar solvents) evaluated via FT-IR and XRD for supramolecular assembly.

Buyers formulating fluid lipid nanoparticles or liquid cosmetic bases must select 2-HSA over 12-HSA to maintain low viscosity and prevent unwanted product solidification.

Monopolar Surface Behavior in Langmuir Monolayers

The interfacial behavior of hydroxystearic acids is heavily dependent on the bipolar versus monopolar nature of the molecule. When spread on an aqueous subphase (pH 3, 1 M NaCl), mid-chain isomers like 9-, 11-, and 12-hydroxystearic acid exhibit bipolar characteristics, resulting in surface pressure-area (π-A) isotherms with an extended, flat plateau region that is largely independent of temperature. Conversely, 2-hydroxystearic acid acts as a monopolar entity because the hydroxyl and carboxyl groups are adjacent. This results in a highly temperature-dependent fluid/condensed phase coexistence, with an inclined plateau only appearing at temperatures above 30 °C [1]. This distinct compressibility profile prevents 2-HSA from being substituted by mid-chain isomers in precision surface coatings.

Evidence DimensionSurface pressure-area (π-A) isotherm plateau characteristics
Target Compound Data2-Hydroxystearic acid: Monopolar behavior with a strongly temperature-dependent, inclined plateau emerging only at >30 °C.
Comparator Or Baseline9-, 11-, and 12-hydroxystearic acids: Bipolar behavior with an extended, flat plateau region largely independent of temperature.
Quantified DifferenceFundamental shift from temperature-independent bipolar film expansion to temperature-sensitive monopolar compressibility.
ConditionsLangmuir monolayer spread on 1 M NaCl aqueous subphase at pH 3, measured between 25 °C and 44 °C.

For manufacturers of specialized surfactants or Langmuir-Blodgett films, 2-HSA provides unique temperature-tunable interfacial properties that standard mid-chain hydroxylated fatty acids cannot replicate.

Essential Precursor for Alpha-Hydroxy Ceramide Synthesis

In the synthesis of skin-identical barrier lipids, the exact carbon position of the hydroxyl group determines the physiological classification of the resulting ceramide. Acylation of sphingosine or dihydrosphingosine with 2-hydroxystearic acid yields specific alpha-hydroxy ceramides, such as Ceramide 5 (alpha-hydroxypalmitoyldihydrosphingosine analogs) and specific glucosylceramides [1]. Utilizing standard stearic acid yields non-hydroxylated ceramides (e.g., Ceramide 2), which possess different phase-transition temperatures and barrier-repair properties in the stratum corneum. 12-HSA is entirely unsuitable as it would generate a non-physiological omega-minus-6 hydroxylated ceramide. Therefore, 2-HSA is the mandatory precursor for recreating the native alpha-hydroxy sphingolipid profile.

Evidence DimensionSphingolipid acylation product
Target Compound Data2-Hydroxystearic acid: Yields physiological alpha-hydroxy ceramides (e.g., Ceramide 5 analogs).
Comparator Or BaselineStearic acid / 12-Hydroxystearic acid: Yields non-hydroxylated ceramides or non-physiological mid-chain hydroxylated ceramides.
Quantified DifferenceExclusive generation of the alpha-hydroxy structural motif required for Ceramide 5 classification.
ConditionsChemical or enzymatic acylation of sphingoid bases for cosmetic/pharmaceutical ingredient synthesis.

Procurement teams sourcing precursors for premium anti-aging or skin-barrier repair active ingredients must purchase 2-HSA to ensure the correct physiological ceramide structure.

Synthesis of Skin-Identical Alpha-Hydroxy Ceramides

Directly leveraging its C2-hydroxyl group, 2-hydroxystearic acid is the optimal precursor for synthesizing Ceramide 5 and related alpha-hydroxy sphingolipids. It is procured by cosmetic and pharmaceutical manufacturers to formulate advanced barrier-repair creams and dermatological treatments where standard non-hydroxylated ceramides (derived from stearic acid) are structurally insufficient[1].

Formulation of Non-Gelling Lipid Nanoparticles

Because 2-HSA fails to form the acyclic dimers responsible for organogelation, it is selected over 12-HSA in the development of fluid lipid nanoparticles and liquid emulsions. This ensures high lipid loading without the risk of spontaneous product solidification or unwanted viscosity spikes during long-term storage[2].

Temperature-Responsive Surfactant Films

Due to its monopolar surface behavior and temperature-dependent compressibility at the air/water interface, 2-HSA is utilized in the engineering of specialized Langmuir-Blodgett films and temperature-responsive emulsifiers, outperforming mid-chain substituted isomers that lack this distinct thermal sensitivity [3].

XLogP3

7.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.26644501 Da

Monoisotopic Mass

300.26644501 Da

Heavy Atom Count

21

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

UNII

99EP4WX42O

Other CAS

17773-30-7
629-22-1
1330-70-7
1333-61-5

Wikipedia

2-hydroxystearic acid
2-hydroxystearate

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

General Manufacturing Information

Octadecanoic acid, hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1. C. Lendrum et al. “Nonequilibrium 2-Hydroxyoctadecanoic Acid Monolayers: Effect of Electrolytes” Langmuir, vol. 27 pp. 4430-4438, 20112. E. Maldonado et al. “FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin” Journal of Lipid Research, Vol. 49 pp. 153-161, 20083. G. Nagahashi and D. Douds Jr. “The effects of hydroxy fatty acids on the hyphal branching of germinated spores of AM fungi” Fungal Biology, vol. 115 pp. 351-358, 20114. R. Sandhir, M. Khan, and I. Singh “Identification of the Pathway of alpha-Oxidation of Cerebronic Acid in Peroxisomes” Lipids, Vol. 35(10) pp. 1127-1133, 20005. T. Kaneshiro et al. “2-Hydroxyhexadecanoic and 8,9,13-trihydroxydocosanoic acid accumulation by yeasts treated with fumonisin B1” Lipids, vol. 28 pp. 397-401, 1993

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